Glutaconic acid

描述

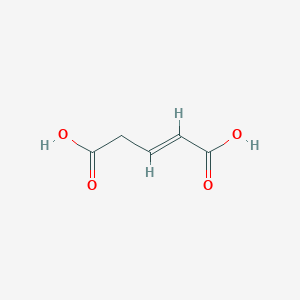

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(E)-pent-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c6-4(7)2-1-3-5(8)9/h1-2H,3H2,(H,6,7)(H,8,9)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOUMQNXTGKGMA-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211883 | |

| Record name | trans-Glutaconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glutaconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

628-48-8, 1724-02-3, 505-36-2 | |

| Record name | trans-Glutaconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutaconic acid, trans | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutaconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001724023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC227882 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-Glutaconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-2-ene-1,5-dioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUTACONIC ACID, TRANS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NOH8K33D47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glutaconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

133 - 135 °C | |

| Record name | Glutaconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of Glutaconic Acid

Glutaconic Acid as a Naturally Occurring Organic Compound

This compound (pent-2-enedioic acid) is an organic dicarboxylic acid that exists naturally in various biological systems. wikipedia.org It is structurally related to the saturated compound, glutaric acid. wikipedia.org While often studied in the context of metabolic disorders, this compound is not exclusively a product of pathophysiology. Research has identified its presence in plants, such as in the leaves of tomato (Solanum lycopersicum), where it is part of the plant's profile of primary metabolites. acs.org

Furthermore, this compound is a key intermediate in the metabolism of several species of anaerobic bacteria. Organisms such as Acidaminococcus fermentans, Clostridium symbiosum, Peptostreptococcus asaccharolyticus, and Fusobacterium nucleatum utilize a metabolic pathway known as the hydroxyglutarate pathway to ferment glutamate (B1630785), in which glutaconyl-CoA, the activated form of this compound, is a central compound. nih.govfrontiersin.orgresearchgate.net

Role in Amino Acid Metabolism

This compound, primarily in its coenzyme A (CoA) activated form, glutaconyl-CoA, plays a significant role in the breakdown of several amino acids.

The metabolic pathways of lysine (B10760008), hydroxylysine, and tryptophan converge into a common downstream route. rarediseasesjournal.com In this pathway, these amino acids are ultimately broken down into glutaryl-CoA. nih.gov The mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH) then catalyzes a two-step reaction: first, the oxidation of glutaryl-CoA to glutaconyl-CoA, and second, the decarboxylation of glutaconyl-CoA to crotonyl-CoA. nih.gov Thus, glutaconyl-CoA is a direct intermediate in the normal catabolism of these amino acids. wikipedia.orgwikipedia.org In the inherited disorder glutaric aciduria type I, a deficiency in the GCDH enzyme leads to the accumulation of glutaryl-CoA, which is then hydrolyzed to glutaric acid and this compound. rarediseasesjournal.comhmdb.ca

In certain anaerobic bacteria, glutaconyl-CoA is an intermediate in the fermentation of glutamate. researchgate.net Glutamate is first converted to (R)-2-hydroxyglutaryl-CoA, which is then dehydrated to form glutaconyl-CoA. researchgate.net This is subsequently decarboxylated as part of the bacterium's energy metabolism. nih.govfrontiersin.org

The conversion between glutaconyl-CoA and glutaryl-CoA is a reversible oxidation-reduction step catalyzed by glutaryl-CoA dehydrogenase in the lysine degradation pathway. nih.gov In this context, glutaconyl-CoA is readily converted from glutaryl-CoA.

The metabolic link to alpha-ketoglutarate is established through the citric acid cycle. The end product of the lysine degradation pathway, following the conversion of glutaconyl-CoA to crotonyl-CoA, is acetyl-CoA. familiasga.com Acetyl-CoA enters the citric acid cycle, a central metabolic hub where alpha-ketoglutarate is a key intermediate. wikipedia.org In the glutamate fermentation pathway found in anaerobic bacteria, the pathway begins with the conversion of glutamate, which is directly synthesized from alpha-ketoglutarate. researchgate.net

Involvement in the Citric Acid Cycle (Krebs Cycle or Tricarboxylic Acid Cycle)

This compound's involvement in the citric acid cycle (TCA cycle) is primarily through its role in feeder pathways that supply the cycle with fuel. The catabolism of lysine, hydroxylysine, and tryptophan through the glutaconyl-CoA intermediate ultimately yields acetyl-CoA. familiasga.com Acetyl-CoA is the primary molecule that enters the citric acid cycle by condensing with oxaloacetate to form citrate, thereby initiating the cycle's series of reactions. nih.govjackwestin.com By contributing to the pool of acetyl-CoA, the degradation pathway involving this compound is directly linked to the energy-producing function of the TCA cycle.

Novel Biosynthetic Pathways

While this compound is a natural metabolite, its potential as a precursor for polymers has driven research into novel methods for its production. researchgate.net

Metabolic engineering has enabled the development of novel biosynthetic routes for this compound production in microorganisms. One such strategy involved creating an artificial pathway in Escherichia coli. researchgate.net This pathway connects catechol biosynthesis with its extradiol cleavage degradation pathway. By introducing and optimizing a set of enzymes, including catechol 2,3-dioxygenase and 2-hydroxymuconic semialdehyde dehydrogenase, researchers successfully engineered E. coli to produce this compound from simple carbon sources. researchgate.net In another approach, engineered E. coli strains have been developed to produce this compound by using glutamic acid as a direct precursor. researchgate.net

These engineered pathways supplement the natural microbial production observed in anaerobic bacteria like Acidaminococcus fermentans, which can convert glutaric acid into this compound or produce it from the fermentation of glutamate. frontiersin.orgresearchgate.net

Data Tables

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Function | Metabolic Pathway |

|---|---|---|

| Glutaryl-CoA Dehydrogenase (GCDH) | Catalyzes the oxidation of glutaryl-CoA to glutaconyl-CoA and its subsequent decarboxylation to crotonyl-CoA. nih.gov | Lysine, Hydroxylysine, Tryptophan Degradation |

| Glutaconate CoA-transferase | Catalyzes the transfer of Coenzyme A to glutaconate, forming glutaconyl-CoA. wikipedia.orgnih.gov | Glutamate Fermentation (in bacteria) |

| Glutaconyl-CoA Decarboxylase | Catalyzes the decarboxylation of glutaconyl-CoA to crotonyl-CoA. nih.govwikipedia.org | Glutamate Fermentation (in bacteria) |

Table 2: Research Findings on Microbial this compound Production

| Microorganism | Production Method | Precursor(s) | Key Findings |

|---|---|---|---|

| Escherichia coli (engineered) | Artificial biosynthetic pathway via catechol cleavage. researchgate.net | Simple carbon sources (e.g., glucose) | Achieved a titer of 35.3 ± 1.8 mg/L by integrating pathway genes into the chromosome. researchgate.net |

| Escherichia coli (engineered) | Engineered pathway utilizing glutamate. researchgate.net | Glutamic acid | Produced 350 mg/L of this compound. researchgate.net |

| Acidaminococcus fermentans | Natural fermentation. frontiersin.org | Glutamate | Ferments glutamate via the hydroxyglutarate pathway, with glutaconyl-CoA as an intermediate. researchgate.net |

Glutamic Acid as a Precursor

Glutamic acid is considered an ideal precursor for the biotechnological production of this compound. uni-marburg.deuni-marburg.de Certain anaerobic bacteria, such as Acidaminococcus fermentans and Clostridium symbiosum, naturally ferment glutamate to products like ammonia, CO₂, acetate, and butyrate. nih.govuni-marburg.de This fermentation occurs through a five-step pathway that includes glutaconyl-CoA as a key intermediate. nih.govuni-marburg.de

The pathway initiates with the conversion of glutamate to 2-oxoglutarate, which is then reduced to (R)-2-hydroxyglutarate. nih.gov This is subsequently converted to (R)-2-hydroxyglutaryl-CoA and then to (E)-glutaconyl-CoA. nih.gov By engineering a host organism with the enzymes for this pathway and inhibiting the final decarboxylation step that would normally lead to crotonyl-CoA, glutaconate can be accumulated as the end product. uni-marburg.deuni-marburg.de While the direct α,β elimination of ammonia from glutamate to form glutaconate is not chemically feasible, this biological route provides an effective alternative. nih.gov

Enzyme Systems Involved in this compound Metabolism

The metabolism of this compound, particularly in glutamate-fermenting bacteria, involves specific enzyme systems that catalyze key activation and decarboxylation steps. These enzymes are central to the energy metabolism of these organisms and have been harnessed for biotechnological applications.

Glutaconate CoA-Transferase

Glutaconate CoA-transferase (GctAB) is a key enzyme in the glutamate fermentation pathway found in anaerobic bacteria like Acidaminococcus fermentans. nih.govnih.gov It belongs to the family of CoA-transferases (EC 2.8.3.12) and catalyzes the transfer of a coenzyme A (CoA) moiety. wikipedia.org The primary reaction is the transfer of CoA from acetyl-CoA to (E)-glutaconate, forming acetate and glutaconyl-1-CoA. wikipedia.org

Reaction: Acetyl-CoA + (E)-glutaconate ⇌ Acetate + Glutaconyl-1-CoA wikipedia.org

The enzyme is a heterooctamer, composed of two different polypeptide chains, subunit A and subunit B. nih.govnih.gov The active site is located at the interface between these two subunits. nih.gov GctAB exhibits substrate specificity, preferentially acting on (E)-glutaconate, but it can also accept glutarate and (R)-2-hydroxyglutarate. nih.gov This enzyme is crucial for activating glutaconate to its CoA thioester, (E)-glutaconyl-CoA, which is a necessary step before its subsequent decarboxylation. nih.govnih.gov

Properties of Glutaconate CoA-Transferase from A. fermentans

| Property | Description | Reference |

|---|---|---|

| Enzyme Commission Number | EC 2.8.3.12 | wikipedia.org |

| Subunit Composition | Heterooctamer ((AB)₄) | nih.gov |

| Primary Substrates | Acetyl-CoA, (E)-glutaconate | wikipedia.org |

| Primary Products | Acetate, Glutaconyl-1-CoA | wikipedia.org |

| Catalytic Mechanism | Ping-pong mechanism involving a covalent thiol ester intermediate | nih.gov |

Glutaconyl-CoA Decarboxylase

Glutaconyl-CoA decarboxylase (EC 7.2.4.5) is a biotin-dependent enzyme that catalyzes the decarboxylation of (E)-glutaconyl-CoA to (E)-butenoyl-CoA (crotonyl-CoA) and CO₂. wikipedia.org This enzyme is a crucial component of the energy metabolism in anaerobic bacteria, as it functions as a sodium ion pump. researchgate.netnih.govfrontiersin.org The free energy released from the exergonic decarboxylation reaction is used to drive the endergonic transport of Na⁺ ions across the cell membrane, from the cytoplasm to the periplasm. researchgate.netfrontiersin.org

Reaction: (2E)-glutaconyl-CoA + H⁺ + Na⁺(in) ⇌ (2E)-butenoyl-CoA + CO₂ + Na⁺(out) wikipedia.org

The enzyme complex is composed of several subunits. nih.govnih.gov In Acidaminococcus fermentans, it includes alpha, beta, and gamma chains. nih.gov The carboxyltransferase activity, which transfers CO₂ from glutaconyl-CoA to the biotin cofactor, resides in the Gcdα subunit. nih.gov The subsequent decarboxylation of carboxybiotin is coupled to Na⁺ translocation and is catalyzed by the membrane-spanning Gcdβ subunit. frontiersin.orgnih.gov This enzyme is a member of the family of lyases, specifically carboxy-lyases. wikipedia.org

2-Hydroxyglutarate Dehydrogenase

The biosynthesis of this compound in certain anaerobic bacteria, such as Acidaminococcus fermentans, initiates from the central metabolite 2-oxoglutarate (also known as alpha-ketoglutarate). asm.org A key enzyme in this pathway is 2-Hydroxyglutarate Dehydrogenase (HgdH). asm.orgthe-innovation.org

This enzyme catalyzes the NADH-dependent reduction of 2-oxoglutarate to (R)-2-hydroxyglutarate. asm.org This conversion is a pivotal step, diverting a key intermediate from the tricarboxylic acid (TCA) cycle towards the specialized pathway for glutaconate production. asm.orgfrontiersin.org In engineered Escherichia coli strains designed for glutaconate production, the gene encoding HgdH from A. fermentans is expressed to facilitate this initial reaction. asm.org The enzyme HgdH can catalyze the reversible conversion between 2-oxoglutarate and D-2-hydroxyglutarate. the-innovation.org Subsequently, D-2-hydroxyglutarate is activated with acetyl-CoA to D-2-hydroxyglutaryl-CoA by the enzyme glutaconate CoA-transferase. the-innovation.org

The following table summarizes the initial enzymatic steps in this metabolic pathway.

| Enzyme Name | Abbreviation | Substrate | Product | Function |

| 2-Hydroxyglutarate Dehydrogenase | HgdH | 2-Oxoglutarate | (R)-2-Hydroxyglutarate | Reduction |

| Glutaconate CoA-transferase | GctAB | (R)-2-Hydroxyglutarate | (R)-2-Hydroxyglutaryl-CoA | CoA Activation |

This table illustrates the sequential action of enzymes in the initial phase of the this compound biosynthesis pathway.

Role of Oxygen-Sensitive [4Fe-4S] Cluster-Containing Radical Enzymes

Following the formation of (R)-2-hydroxyglutaryl-CoA, the next critical step is a dehydration reaction. This is not a simple elimination of water but a chemically challenging reaction catalyzed by a specialized class of enzymes known as radical S-adenosylmethionine (SAM) enzymes. nih.gov Specifically, the enzyme responsible is 2-hydroxyglutaryl-CoA dehydratase (HgdAB), which contains an oxygen-sensitive [4Fe-4S] cluster. asm.org

This enzyme catalyzes the dehydration of the α-hydroxythioester, (R)-2-hydroxyglutaryl-CoA, to form the α,β-unsaturated thioester, (E)-glutaconyl-CoA. asm.org The reaction mechanism involves the generation of a highly reactive 5'-deoxyadenosyl radical from SAM, which initiates the catalysis by abstracting a hydrogen atom from the substrate. nih.gov

The [4Fe-4S] cluster is essential for this catalytic activity. It is a hallmark of the Radical-SAM superfamily of enzymes and is typically coordinated by a conserved CysXXXCysXXCys motif. nih.gov This cluster facilitates the reductive cleavage of SAM to generate the radical species necessary for the reaction. nih.gov The extreme oxygen sensitivity of this enzyme is due to the susceptibility of the reduced [4Fe-4S] cluster to oxidative damage, which renders the enzyme inactive. asm.orgfrontiersin.org The function of these clusters is often to mediate electron transfer within the enzyme during catalysis. rsc.orgrsc.org

The table below details the characteristics of the key enzyme in this dehydration step.

| Enzyme Name | Abbreviation | Cofactor/Prosthetic Group | Substrate | Product | Key Feature |

| 2-Hydroxyglutaryl-CoA Dehydratase | HgdAB | Oxygen-Sensitive [4Fe-4S] Cluster, SAM | (R)-2-Hydroxyglutaryl-CoA | (E)-Glutaconyl-CoA | Radical-based mechanism for dehydration |

This table provides an overview of the radical enzyme responsible for the conversion of the hydroxylated intermediate to the unsaturated glutaconyl-CoA.

Pathophysiological Implications of Glutaconic Acid

Association with Neurological Disorders

Elevated levels of glutaconic acid are a key feature of a rare inherited metabolic disorder known as Glutaric Acidemia Type I (GA1). rarediseases.orgorpha.net This condition is characterized by a range of neurological symptoms, including dystonia (involuntary muscle contractions), spasticity, and psychomotor delay. orphananesthesia.euhmdb.ca In many cases, individuals with GA1 appear normal at birth but experience an acute encephalopathic crisis between the ages of 3 and 36 months, often triggered by a febrile illness, vaccination, or surgery. orpha.netorphananesthesia.eu This crisis can lead to irreversible damage to the basal ganglia, the part of the brain that helps control movement. wikipedia.orgmhmedical.com Some individuals may experience a more insidious onset of neurological symptoms without a distinct crisis. rarediseases.org

Glutaric Acidemia Type I (GA1)

GA1 is an autosomal recessive disorder, meaning an individual must inherit two copies of a defective gene, one from each parent, to be affected. orphananesthesia.eue-imd.org The worldwide prevalence is estimated to be 1 in 100,000 newborns, though it is more common in certain populations like the Amish and the Ojibway community in Canada due to a founder effect. orphananesthesia.euwikipedia.org

Deficiency of Glutaryl-CoA Dehydrogenase (GCDH)

The underlying cause of GA1 is a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH). rarediseases.orgorpha.netamc.nl This enzyme is crucial for the breakdown of lysine (B10760008), hydroxylysine, and tryptophan. e-imd.orgamc.nl The GCDH gene, located on chromosome 19p13.2, provides the instructions for making this enzyme. orpha.nete-imd.org Mutations in this gene lead to a non-functional or poorly functional GCDH enzyme. orpha.net

Accumulation of Metabolites in GA1

The deficiency of GCDH leads to a buildup of several metabolites in the body's tissues and fluids, as the normal metabolic pathway is blocked. rarediseases.orgplos.org These accumulating substances are neurotoxic and are responsible for the clinical manifestations of GA1. rarediseases.orgorphananesthesia.eu The primary accumulating metabolites are:

Glutaric Acid: rarediseases.orgorpha.netwikipedia.org

3-Hydroxyglutaric Acid (3-OH-GA): rarediseases.orgorpha.netwikipedia.org

This compound: rarediseases.orgorpha.netwikipedia.org

Glutaryl-CoA: hmdb.cawikipedia.org

The accumulation of these metabolites, particularly in the brain, is a hallmark of GA1. rarediseases.orgnih.gov

Neurotoxicity of this compound

This compound is considered a neurotoxin. hmdb.caiarc.fr Its damaging effects on the brain are thought to occur through several mechanisms.

One of the primary proposed mechanisms of this compound's neurotoxicity is through excitotoxicity. hmdb.canih.gov It is believed to overactivate N-methyl-D-aspartate (NMDA) receptors in the brain. hmdb.canih.gov This overactivation leads to an excessive influx of calcium into neurons, triggering a cascade of events that result in cell damage and death. oup.com This process is thought to be a major contributor to the striatal degeneration seen in GA1 patients. hmdb.canih.gov

Research has also indicated that glutaric acid can inhibit the activity of Na+, K+-ATPase. plos.orgnih.gov This enzyme is a crucial pump on the membrane of nerve cells, responsible for maintaining the electrochemical gradients necessary for nerve impulse transmission. Inhibition of this pump can disrupt normal neuronal function and contribute to the neurological damage observed in GA1. plos.org

Oxidative Stress Induction

This compound is implicated in the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (free radicals) and the body's ability to counteract their harmful effects. In vitro studies on rat brain tissues have demonstrated that trans-glutaconic acid (tGA) can increase lipid peroxidation, a marker of oxidative damage to lipids, and decrease levels of glutathione (B108866) (GSH), a major intracellular antioxidant. This direct oxidative stress mechanism can lead to cellular damage. Further research indicates that tGA significantly enhances lipid peroxidation and protein oxidative damage. researchgate.net It also diminishes nonenzymatic antioxidant defenses. researchgate.net The accumulation of toxic metabolites in GA1 is thought to induce excessive free radical generation, contributing to the disease's pathophysiology. familiasga.com

Disruption of Energy Homeostasis

The accumulation of this compound and related metabolites can disrupt cellular energy homeostasis. While some studies suggest that glutaric acid and 3-hydroxyglutaric acid only mildly compromise energy metabolism, others point to a more significant role in disrupting mitochondrial function. researchgate.netfamiliasga.com For instance, glutaryl-CoA, a precursor that accumulates in GA1, can inhibit the activity of the α-ketoglutarate dehydrogenase complex, a key enzyme in the tricarboxylic acid (TCA) cycle, which is central to cellular energy production. plos.org This inhibition can lead to impaired energy metabolism. plos.org In a neuronal model of GA1, a significant decrease in mitochondrial membrane potential was observed, indicating mitochondrial dysfunction, which was exacerbated by the presence of excess lysine. plos.org This disruption of mitochondrial energy metabolism is considered a potential contributor to the neurological damage seen in GA1. researchgate.netbvsalud.org

Apoptosis in Neuronal Cells

This compound and its related metabolites are known to induce apoptosis, or programmed cell death, in neuronal cells. nih.gov Studies have shown that glutaric acid can trigger a caspase-3-dependent apoptotic pathway in primary striatal neurons. researchgate.netnih.gov In a rat model of GA1, the administration of glutaric acid led to an increase in apoptotic cells in the corpus striatum and an upregulation of caspase-3 and caspase-9, key mediators of the mitochondrial apoptotic pathway. hep.com.cn Furthermore, in a cellular model of GA1, a deficiency in GCDH induced apoptosis in neurons, an effect that was intensified by high levels of lysine. plos.org This process involves both the death receptor pathway, mediated by caspase-8, and the mitochondrial pathway, involving bcl-2, bax, and caspase-9. plos.org

Striatal Degeneration in GA1

A hallmark of GA1 is the characteristic degeneration of the striatum, a region of the brain crucial for motor control. koreascience.krresearchgate.netnih.gov The accumulation of this compound, 3-hydroxyglutaric acid, and glutaric acid is believed to be a primary driver of this selective neuronal damage. koreascience.krnih.gov While the precise mechanisms are still under investigation, an excitotoxic process has been proposed, where the overactivation of N-methyl-D-aspartate (NMDA) receptors by these metabolites leads to neuronal injury. researchgate.nethmdb.ca However, some research suggests that these metabolites are only weak neurotoxins and that other mechanisms are likely the main contributors to the striatal destruction. researchgate.net The striatal damage often manifests following an acute encephalopathic crisis, typically triggered by a catabolic state such as an infection, leading to severe dystonia. rarediseases.orgnih.gov

Clinical Manifestations and Neurological Abnormalities

The accumulation of this compound and other toxic metabolites in GA1 leads to a range of clinical manifestations and neurological abnormalities. koreascience.krrarediseases.org Many infants with GA1 present with macrocephaly (an unusually large head) at birth or shortly after. np-mrd.orgwikipedia.orgwww.nhs.uk Without early diagnosis and treatment, most affected children will experience an acute encephalopathic crisis within the first few years of life. rarediseases.orgmedicalnewstoday.com These crises can be triggered by stressors like fever or illness and can result in severe and irreversible brain damage, particularly to the basal ganglia. mhmedical.commedicalnewstoday.com

Common Clinical Features Associated with GA1:

| Clinical Feature | Description |

|---|---|

| Macrocephaly | Unusually large head circumference, often present at birth. np-mrd.orgwikipedia.orgwww.nhs.uk |

| Acute Encephalopathic Crisis | Episodes of rapid neurological deterioration, often triggered by illness, leading to symptoms like poor feeding, irritability, and vomiting. rarediseases.orgwww.nhs.ukmedicalnewstoday.com |

| Movement Disorders | Development of dystonia (involuntary muscle contractions), chorea (jerky, involuntary movements), and rigidity due to striatal damage. koreascience.krwikipedia.org |

| Hypotonia | Decreased muscle tone or floppiness. rarediseases.orgwww.nhs.uk |

| Developmental Delay | Delays in achieving motor and cognitive milestones. np-mrd.org |

| Seizures | Can occur as a complication of an acute encephalopathic crisis. hmdb.canp-mrd.org |

| Subdural and Retinal Hemorrhages | Bleeding in the brain and eyes can occur, sometimes leading to misdiagnosis of child abuse. rarediseases.orgwww.nhs.uk |

Role as a Metabotoxin and Acidogen

At high concentrations, this compound is considered a metabotoxin and an acidogen. hmdb.canp-mrd.org A metabotoxin is an endogenous metabolite that causes adverse health effects at chronically elevated levels. hmdb.canp-mrd.org As an acidogen, it is an acidic compound that can contribute to acidosis, a condition where there is too much acid in the body fluids, which can have widespread detrimental effects on various organ systems. hmdb.canp-mrd.orgt3db.ca The accumulation of organic acids like this compound in the blood (organic acidemia) and urine (organic aciduria) leads to metabolic acidosis. np-mrd.orgiarc.fr This acidic environment can further exacerbate the underlying cellular dysfunction.

Interplay with Other Metabolites in Disease States

The pathophysiology of this compound is intricately linked with the accumulation of other metabolites, primarily glutaric acid and 3-hydroxyglutaric acid, in disease states like GA1. rarediseases.orgrarediseasesjournal.com The combined toxic effect of these metabolites is thought to be greater than the effect of any single compound. For instance, 3-hydroxyglutaric acid has been shown to have a synergistic effect with the NMDA receptor agonist quinolinic acid, suggesting a link between the accumulated metabolites, excitotoxicity, and inflammation. biocrates.com

Furthermore, the metabolic state of the individual plays a crucial role. During catabolic states, such as illness or fasting, the breakdown of lysine is increased, leading to a surge in the production of these toxic metabolites and precipitating acute encephalopathic crises. rarediseases.orgpristinemetanutrition.com The accumulation of these organic acids also leads to a secondary carnitine deficiency, as carnitine is used to detoxify and excrete these compounds. mhmedical.comhmdb.canp-mrd.org This deficiency can further impair mitochondrial function and energy metabolism.

Derivatives and Analogs of Glutaconic Acid in Research

Synthesis and Characterization of Derivatives

The synthesis of glutaconic acid derivatives often involves sophisticated chemical reactions to create novel compounds with specific properties. Researchers have successfully synthesized new series of ternary complexes of copper(II), cobalt(II), nickel(II), and iron(II) using this compound, glutamine, and glutamic acid with imidazole (B134444) derivatives. tandfonline.comsohag-univ.edu.eg The characterization and stereochemistry of these complexes are determined using methods such as elemental analyses, infrared and electronic spectra, conductivity measurements, and thermogravimetric analysis. tandfonline.comsohag-univ.edu.eg For instance, quantum mechanics calculations have been used to validate the distorted tetrahedral geometry of certain cobalt(II) and iron(II) complexes. tandfonline.comsohag-univ.edu.eg

Another approach involves starting with related compounds. For example, in an effort to create specific glutamate (B1630785) analogues, Diels-Alder and other radical reactions have been performed starting from (2S)-4-methyleneglutamic acid. nih.gov The synthesis of silver carboxylate polymers has also been achieved through the hydrolytic ring-opening of glutarimide (B196013) with silver(I) oxide, which forms a glutaric acid monoamide that coordinates to the silver ion. mdpi.com The resulting compounds are characterized by various spectroscopic methods and X-ray diffraction. mdpi.com

Biological Activity of this compound Derivatives

This compound and its derivatives exhibit a range of biological activities, making them a focus of pharmacological and agricultural research. cymitquimica.com Certain derivatives have been investigated for their potential as insecticides and pesticides. ontosight.ai The chemical structure of specific derivatives, such as those containing a phosphorothioate (B77711) group, suggests they may function by inhibiting acetylcholinesterase, an enzyme critical for neurotransmission in insects. ontosight.ai

In the realm of pharmacology, synthetic glutamate analogues derived from related structures have shown moderate antagonist activities at metabotropic glutamate receptors in rat forebrain synaptoneurosomes. nih.gov Furthermore, metal complexes incorporating glutaric acid have demonstrated notable antibacterial properties. A Cu(II) imidazole complex with a glutaric acid ligand displayed potent activity against Bacillus cereus, while a Co(II) imidazole complex with a glutamic acid ligand was effective against Pseudomonas aeruginosa. researchgate.net Studies on ternary complexes of glutamine, glutaric, and glutamic acid have also shown that the metal complexes often have superior antibacterial activity compared to the free ligand. sohag-univ.edu.eg

A glutaric acid derivative, Cycloxydim-3-hydroxy-sulfone-glutaric acid, is recognized for its herbicidal activity, which works by selectively inhibiting the ACCase enzyme essential for fatty acid biosynthesis in certain grass weeds. smolecule.com

| Derivative/Analog Class | Type of Activity | Research Findings |

| Phosphorothioate esters of 3-hydroxy-glutaconic acid dimethyl ester | Insecticidal, Pesticidal | Suggested to act as potential acetylcholinesterase inhibitors. ontosight.ai |

| (2S)-4-substituted glutamic acid analogues | Pharmacological (Antagonist) | Showed moderate antagonist activity at metabotropic glutamate receptors. nih.gov |

| Metal complexes of glutaric acid | Antibacterial | A Cu(II) imidazole complex showed potent activity against Bacillus cereus. researchgate.net |

| Cycloxydim-3-hydroxy-sulfone-glutaric acid | Herbicidal | Selectively inhibits the ACCase enzyme in grass weeds. smolecule.com |

Potential Applications of Derivatives

The diverse biological activities of this compound derivatives have led to the exploration of their potential in several applied fields.

Derivatives of this compound are of interest as precursors for synthesizing various chemical compounds, including pharmaceuticals. cymitquimica.com The development of glutamate analogues is aimed at creating new specific agents for metabotropic glutamate receptors, which are involved in various neurological processes. nih.gov The broader class of glutaric acid derivatives is crucial in the pharmaceutical sector, serving as key intermediates in the synthesis of drugs such as antibiotics. businessresearchinsights.commarketsandmarkets.com Research has also been conducted on glutaric acid derivatives for use as contrast agents in medical imaging techniques like X-rays and computed tomography (CT) scans. ontosight.ai

Certain this compound derivatives show promise for applications in pest control. ontosight.ai Organophosphorus compounds with similar structures are known to have insecticidal properties. ontosight.ai Research into tertiary diacyl amines, which can be derived from dicarboxylic acids like glutaric acid, has identified them as effective insecticidal agents. google.com In agriculture, the glutaric acid derivative Cycloxydim-3-hydroxy-sulfone-glutaric acid is used as a post-emergence herbicide to manage specific weed species in crops such as soybeans and sugar beets. smolecule.com

| Application Area | Derivative Type | Specific Use |

| Pharmaceutical Research | Glutamate analogues | Targeting metabotropic glutamate receptors for neurological research. nih.gov |

| Glutaric acid derivatives | Intermediates in the production of antibiotics and other drugs. businessresearchinsights.commarketsandmarkets.com | |

| Iodinated glutaric acid derivatives | Contrast agents for medical imaging. ontosight.ai | |

| Pest Control | Phosphorothioate derivatives | Potential insecticides. ontosight.ai |

| Tertiary diacyl amines | Insecticidal compositions. google.com | |

| Cycloxydim-3-hydroxy-sulfone-glutaric acid | Selective herbicide for agricultural use. smolecule.com |

Glutaconyl-CoA and its Metabolic Significance

Glutaconyl-coenzyme A (Glutaconyl-CoA) is a critical intermediate in the metabolism of the amino acid lysine (B10760008). ontosight.aiwikipedia.orgwikipedia.org It is a thioester of coenzyme A and this compound. ontosight.ai In metabolic pathways, Glutaconyl-CoA is involved in the catabolism of glutamate and plays a role in the citric acid cycle, which is central to cellular energy production. ontosight.ai

The conversion of glutaconyl-CoA is a key step in several metabolic processes. For example, glutaconyl-CoA decarboxylase, an enzyme found in some fermentative bacteria, catalyzes the decarboxylation of glutaconyl-CoA, a process that is coupled with Na+ ion translocation to generate energy. wikipedia.org In other pathways, the enzyme glutaconyl-CoA decarboxylase subunit alpha activator is involved in regulating the conversion of glutaconyl-CoA to glutaryl-CoA. ontosight.ai Glutaryl-CoA dehydrogenase (GCDH) normally catalyzes the oxidation of glutaryl-CoA to crotonyl-CoA, a reaction that proceeds through a glutaconyl-CoA intermediate. nih.gov

In the context of metabolic disorders, Glutaconyl-CoA has been identified as a potential primary toxin in glutaric aciduria type I, a genetic disorder where the accumulation of metabolites like this compound can lead to brain damage. wikipedia.orgwikipedia.orghmdb.ca

Relationship to Glutaric Acid Derivatives

This compound is structurally related to glutaric acid, with the key difference being the carbon-carbon double bond in this compound versus the saturated carbon chain in glutaric acid. wikipedia.orghmdb.ca This structural similarity means they are often studied in parallel, and their derivatives have overlapping applications and biological relevance.

Both glutaconic and glutaric acids are dicarboxylic acids, and their derivatives are implicated in the metabolic disorder glutaric aciduria type I, where excessive levels of these and related compounds accumulate. hmdb.canp-mrd.orgatamanchemicals.com The analysis of glutaric acid is a critical tool for investigating amino acid metabolism and diagnosing such disorders. creative-proteomics.com

In synthetic chemistry, derivatives of glutaric acid are used to produce a wide range of products, including polymers like polyesters and polyamides, as well as plasticizers. businessresearchinsights.comatamanchemicals.comvizagchemical.com The reliance of the pharmaceutical industry on glutaric acid as a key intermediate for drug synthesis further highlights the importance of this class of compounds. businessresearchinsights.com Research into mixed ligand transition metal complexes often includes both glutaric acid and its unsaturated counterpart, this compound (or its amino acid form, glutamic acid), to compare their coordination properties and biological activities, such as antibacterial efficacy. tandfonline.comsohag-univ.edu.egresearchgate.net

Analytical Methodologies for Glutaconic Acid Quantification

Sample Preparation Techniques

The quality and reliability of glutaconic acid quantification are highly dependent on the initial sample preparation. The primary goal of sample preparation is to isolate the analytes of interest from the complex biological matrix, remove interfering substances, and prepare the sample in a form suitable for the chosen analytical instrument. biochemia-medica.com

For urine analysis, common preparation steps include:

Dilution: Simple dilution with water or a buffer is often the first step, especially for "dilute-and-shoot" LC-MS/MS methods. srainstruments.comcreative-proteomics.com

Centrifugation: To remove cells, particles, and other impurities, samples are typically centrifuged at low temperatures. creative-proteomics.com

Extraction: Liquid-liquid extraction or solid-phase extraction may be used to concentrate the organic acids and remove interfering compounds like proteins and salts. researchgate.net

Derivatization: As discussed previously, this chemical modification is essential for GC-MS analysis to make the organic acids volatile and is sometimes used in LC-MS/MS and HPLC to improve detection. researchgate.netscienceopen.comnih.gov

For dried urine spots (DUS), a simplified approach has been developed for LC-MS/MS where derivatization is performed directly on a small disc of the DUS sample without a prior extraction step, followed by heating and direct analysis of the reaction solution. nih.govregionh.dk This significantly streamlines the workflow, particularly for screening purposes. nih.gov

Application in Diagnosis and Monitoring of Metabolic Disorders

The quantification of this compound is a critical tool in the diagnosis and management of certain inherited metabolic disorders, most notably Glutaric Aciduria Type I (GA-I). nih.govnih.gov This rare organic aciduria results from a deficiency of the enzyme glutaryl-CoA dehydrogenase, which is essential for the breakdown of the amino acids lysine (B10760008), hydroxylysine, and tryptophan. nih.govhmdb.ca This enzymatic block leads to the accumulation of several neurotoxic metabolites, including glutaric acid, 3-hydroxyglutaric acid, and this compound. nih.govkmu.edu.pk

Diagnostic Methodologies:

The primary methods for detecting and quantifying this compound and other key metabolites in biological fluids (urine, plasma, and cerebrospinal fluid) are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govcreative-proteomics.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is routinely used for profiling organic acids in urine. kmu.edu.pknih.gov For the analysis of non-volatile compounds like this compound, a derivatization step is necessary to make them volatile. scienceopen.comresearchgate.net GC-MS provides high sensitivity and specificity, allowing for the accurate identification and quantification of this compound, even at low concentrations. nih.govuah.edu

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly tandem mass spectrometry (MS/MS), is another powerful tool for metabolite analysis. nih.govcreative-proteomics.com It often requires less sample preparation than GC-MS and can be used to analyze a wide range of compounds. creative-proteomics.comnih.gov Stable isotope-labeled internal standards are frequently used in LC-MS methods to ensure accurate and precise quantification of this compound. creative-proteomics.com

Clinical Significance:

The presence of elevated levels of this compound, in conjunction with glutaric and 3-hydroxyglutaric acids, is a key biochemical marker for GA-I. nih.govnih.gov While glutaric acid is the primary marker, the detection of this compound can provide additional diagnostic confirmation. kmu.edu.pk Early diagnosis through newborn screening programs, which often utilize MS/MS to analyze acylcarnitines (like glutarylcarnitine), is crucial for initiating timely treatment and preventing severe neurological damage. nih.govnih.gov

Monitoring the levels of these organic acids in urine and blood is also essential for managing patients with GA-I. creative-proteomics.com Treatment typically involves a low-lysine diet and carnitine supplementation to reduce the production of toxic metabolites. nih.gov Regular monitoring of this compound and other markers helps clinicians assess the effectiveness of the treatment and make necessary adjustments.

Table 1: Analytical Methods for this compound in Metabolic Disorder Diagnosis

| Analytical Technique | Sample Type | Key Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Urine, Plasma | High sensitivity and specificity, well-established for organic acid profiling. nih.govkmu.edu.pk |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Urine, Plasma, Dried Blood Spots | High throughput, suitable for newborn screening, requires minimal sample preparation. nih.govcreative-proteomics.com |

Analysis in Biomass Hydrolysates

This compound is not a primary or typically measured component in the analysis of biomass hydrolysates. The focus of analytical methodologies in this context is generally on quantifying sugars (like glucose and xylose), which are the primary products of hydrolysis, and inhibitory compounds that can negatively impact subsequent fermentation processes. These inhibitors include furan (B31954) derivatives (e.g., furfural (B47365) and 5-hydroxymethylfurfural), weak organic acids (e.g., acetic acid, formic acid, and levulinic acid), and phenolic compounds derived from lignin (B12514952) degradation. nih.govmdpi.com

While comprehensive organic acid profiling of biomass hydrolysates can be performed, the target analytes are usually those known to be generated in significant quantities during the pretreatment and hydrolysis of lignocellulosic materials. nih.gov

Analytical Techniques for Organic Acids in Biomass Hydrolysates:

The primary analytical technique for quantifying organic acids in the complex matrix of biomass hydrolysate is High-Performance Liquid Chromatography (HPLC). nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation and quantification of organic acids in biomass hydrolysates. core.ac.uk Different types of HPLC columns can be employed, including ion-exchange and reversed-phase columns. shimadzu.com Detection is often achieved using ultraviolet (UV) or refractive index (RI) detectors. shimadzu.com

Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex hydrolysates or when higher sensitivity and specificity are required, LC-MS is a valuable tool. nih.gov It allows for the identification and quantification of a broader range of organic acids, even at low concentrations. nih.gov

Relevance to this compound:

Although not a standard analyte, if there were a specific reason to quantify this compound in biomass hydrolysate—for instance, if a particular microbial process were expected to produce it—the aforementioned LC-MS methods would be suitable. nih.gov The methodology would involve developing a specific analytical method with appropriate standards and optimization for the hydrolysate matrix.

Table 2: Common Analytes in Biomass Hydrolysate Analysis

| Analyte Class | Specific Examples | Primary Analytical Method |

| Monosaccharides | Glucose, Xylose, Arabinose | HPLC with RI detection |

| Furan Derivatives | Furfural, 5-Hydroxymethylfurfural (5-HMF) | HPLC with UV detection |

| Weak Organic Acids | Acetic acid, Formic acid, Levulinic acid | HPLC with UV or RI detection |

| Phenolic Compounds | Vanillin, Syringaldehyde | HPLC with UV detection, GC-MS |

Chemical Transformations and Catalysis of Glutaconic Acid

Synthesis of Glutaconic Acid and its Salts

The synthesis of this compound and its corresponding salts can be approached through various organic chemistry pathways. One specific, though less commonly documented, method involves the carboxylation of a butenoate salt.

The synthesis of this compound via the direct carboxylation of cesium 3-butenoate with carbon dioxide is a specialized method. Carboxylation reactions involving CO2 are of significant interest for their potential to utilize an abundant C1 source. In principle, this reaction would involve the activation of a C-H bond in the 3-butenoate anion to create a nucleophilic center that can attack a molecule of carbon dioxide. The use of a cesium salt is significant, as cesium ions are known to enhance the reactivity of certain organic anions. Bases like cesium carbonate (Cs2CO3) are often employed in carboxylation reactions to facilitate the deprotonation step, which is then followed by the insertion of CO2. alfa-chemistry.combohrium.comnih.govmdpi.com While the general principles of base-mediated carboxylation are established, specific literature detailing the direct carboxylation of cesium 3-butenoate to yield this compound is not extensively available in prominent databases.

Catalytic Effects

The reactivity of this compound, particularly at its double bond and carboxylic acid functionalities, is significantly influenced by the presence of catalysts. Both acids and alkalis can promote distinct transformations.

Acid catalysis typically involves the protonation of a functional group, which enhances its reactivity. nih.gov For this compound, with its alkene and dicarboxylic acid moieties, several acid-catalyzed reactions are plausible, such as isomerization, cyclization, and polymerization.

Isomerization: The double bond in this compound can exist in either a cis or trans configuration. Acid catalysis can facilitate the interconversion between these geometric isomers by protonating one of the carboxyl groups or the double bond itself, allowing for rotation around the single bonds before deprotonation.

Cyclization: Intramolecular reactions can be promoted by acid catalysts. For instance, the protonation of the double bond could generate a carbocation intermediate, which might then be attacked by one of the carboxylic acid groups, leading to the formation of a cyclic lactone ester, although this is more common in related hydroxy acids. youtube.comyoutube.com

Polymerization: Unsaturated dicarboxylic acids can undergo polymerization under certain conditions. Acid catalysis can initiate the polymerization of the double bond, leading to the formation of a polymer backbone with pendant carboxylic acid groups. science.govresearchgate.net The synthesis of polymers based on glutamic acid, a related compound, highlights the utility of such structures in materials science. rsc.org

Alkali-catalyzed reactions typically proceed via the deprotonation of an acidic proton, generating a carbanion or another nucleophilic species. For this compound and its derivatives, alkalis can catalyze isomerization and racemization reactions. A notable example is the alkali-catalyzed racemization of optically active 1-trans-αγ-dimethylthis compound. In this case, the presence of an alkali facilitates the removal of a proton, leading to the formation of a symmetrical intermediate, which upon reprotonation can form either enantiomer, resulting in racemization. rsc.org This demonstrates the ability of alkalis to catalyze stereochemical changes in the this compound framework.

Table 1: Overview of Catalytic Effects on this compound

| Catalyst Type | Potential Reaction | Mechanism |

| Acid | Isomerization, Cyclization, Polymerization | Protonation of functional groups to form reactive intermediates like carbocations. |

| Alkali | Isomerization, Racemization | Deprotonation to form nucleophilic intermediates that can undergo rearrangement. |

The double bond in this compound is susceptible to oxidation by various oxidizing agents. The outcome of the reaction depends on the strength of the oxidizing agent and the reaction conditions.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or potassium dichromate (K2Cr2O7) can cleave the carbon-carbon double bond. libretexts.orgnih.govchemguide.co.uk The oxidation of this compound under these conditions would be expected to break the molecule at the site of unsaturation, potentially yielding smaller carboxylic acids such as malonic acid and oxalic acid after further oxidation of initial aldehyde or ketone intermediates. For instance, the oxidation of alkenes with hot, concentrated permanganate typically leads to the formation of carboxylic acids or ketones, depending on the substitution pattern of the double bond. libretexts.orgnitrkl.ac.in The use of dichromate in acidic conditions is another powerful method for oxidizing organic compounds, including the cleavage of double bonds. nih.govscience.govyoutube.com

The industrial synthesis of glutaric acid often involves the oxidation of cyclic precursors like cyclopentene (B43876) or cyclopentanone (B42830). rsc.org A common pathway for the selective oxidation of cyclopentene involves its conversion to cyclopentanone, which is then subjected to a Baeyer-Villiger oxidation. nih.govwikipedia.orgorganic-chemistry.orgresearchgate.net In this reaction, a peroxyacid or another oxidant inserts an oxygen atom adjacent to the carbonyl group of the cyclic ketone, forming a lactone (a cyclic ester). This lactone is then hydrolyzed to yield the open-chain dicarboxylic acid, which in this case is glutaric acid. nih.gov

Based on a review of the common mechanisms for this transformation, this compound is not typically cited as an intermediate. The pathway proceeds through the saturated ring of cyclopentanone and its subsequent oxidative ring-opening.

Oxidation Reactions

Oxidation of Lignin (B12514952) to this compound

The conversion of lignin, a complex aromatic polymer and a major component of lignocellulosic biomass, into value-added chemicals is a significant focus of biorefinery research. One such transformation is the oxidative depolymerization of lignin to produce various carboxylic acids, including this compound.

Research into the alkaline partial wet oxidation of lignin has demonstrated that this compound is one of the main products, alongside other carboxylic acids such as formic, acetic, succinic, and oxalic acids. nih.gov This process involves heating lignin in an alkaline solution under oxygen pressure. The yield of this compound and other products is influenced by several reaction parameters, including temperature, oxygen partial pressure, and initial lignin concentration.

Studies have shown that both temperature and oxygen partial pressure directly affect the product yields. cmu.edu For instance, an increase in temperature can lead to a higher yield of this compound up to a certain point, after which further increases may promote degradation or competing reactions. Similarly, oxygen partial pressure plays a crucial role in the oxidative cleavage of the lignin structure. However, at higher lignin concentrations, the yield of desired products may decrease due to competing repolymerization or condensation reactions of lignin fragments. nih.gov

The table below summarizes the effect of temperature on the yield of this compound from the alkaline partial wet oxidation of alkali lignin at a constant oxygen partial pressure.

| Temperature (°C) | Initial Lignin Concentration (g L-1) | Oxygen Partial Pressure (bar) | This compound Yield (%) |

|---|---|---|---|

| 175 | 40 | 10 | Approx. 0.1 |

| 200 | 40 | 10 | Approx. 0.25 |

| 225 | 40 | 10 | Approx. 0.3 |

Data adapted from research on alkaline partial wet oxidation of lignin. nih.gov

Polymerization and Materials Science Applications

Monomer for Biodegradable Polyesters

The synthesis of biodegradable polyesters is an area of significant research, focusing on the use of monomers derived from renewable resources. While various dicarboxylic acids are utilized in the production of polyesters, a review of available scientific literature did not yield specific studies on the use of this compound as a monomer for the synthesis of biodegradable polyesters. Research in this area tends to focus on other dicarboxylic acids, such as succinic acid and adipic acid, or hydroxy acids like lactic acid and glycolic acid.

Formation of Polyamides

Polyamides are a class of polymers characterized by the repeating amide linkage (-CO-NH-). They can be synthesized through the condensation polymerization of a dicarboxylic acid with a diamine. mdpi.comresearchgate.net In principle, this compound, as a dicarboxylic acid, possesses the necessary functional groups to react with a diamine to form a polyamide. The unsaturated nature of this compound could also impart specific properties to the resulting polymer.

However, a comprehensive search of scientific and technical literature did not reveal specific examples or detailed research on the use of this compound as a monomer for the formation of polyamides. The majority of research and industrial applications focus on other dicarboxylic acids like adipic acid for the production of common polyamides such as Nylon 6,6. researchgate.net

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound is an important consideration for its sustainable production.

While there is research into the green synthesis of related dicarboxylic acids, such as glutaric acid, which can be produced from the oxidation of cyclopentene using hydrogen peroxide as a green oxidant, specific green chemistry approaches for the synthesis of this compound are not extensively detailed in the reviewed literature. The development of catalytic and bio-based routes for the synthesis of this compound would align with the principles of green chemistry by potentially reducing reliance on harsh reagents and minimizing waste generation.

Therapeutic and Biotechnological Research Applications

Potential as a Diagnostic Marker and Therapeutic Target

Glutaconic acid, in conjunction with glutaric acid and 3-hydroxyglutaric acid, is a crucial biomarker for the diagnosis of Glutaric Acidemia Type I (GA-I), a hereditary metabolic disorder. nih.govrarediseases.orgresearchgate.netwikipedia.org The underlying cause of GA-I is a deficiency in the enzyme glutaryl-CoA dehydrogenase, which leads to the accumulation of these metabolites in the body. nih.govrarediseases.orgnih.gov Elevated concentrations of this compound are detectable in the urine of affected individuals. nih.govhmdb.ca The identification of these organic acids is a fundamental component of newborn screening programs and is used to confirm a GA-I diagnosis. nih.govresearchgate.net

Although the main therapeutic approaches for GA-I aim to control the metabolic pathways that produce these toxic compounds, the buildup of this compound and its related metabolites is the primary therapeutic focus. Persistently high levels of this compound are linked to neurological damage, with the basal ganglia being particularly vulnerable. hmdb.ca Consequently, treatment strategies are formulated to decrease the concentration of these damaging substances.

Therapeutic Strategies for Glutaric Acidemia Type I

A fundamental aspect of managing Glutaric Acidemia Type I is the implementation of a stringent diet designed to limit the consumption of the precursor amino acids, lysine (B10760008) and tryptophan. pristinemetanutrition.comfrontiersin.orgmdpi.com This dietary management curtails the body's synthesis of glutaric and glutaconic acids. The diet necessitates the restriction of natural proteins that are rich in these amino acids. frontiersin.org To support normal growth and development, patients are typically given specialized medical foods that are devoid of lysine and contain reduced amounts of tryptophan. nih.govresearchgate.nete-imd.org The objective of this dietary regulation is to avert the buildup of neurotoxic byproducts and prevent the occurrence of acute encephalopathic events. pristinemetanutrition.comawmf.org

| Dietary Management Component | Rationale | Key Considerations |

| Lysine Restriction | Lysine is a primary precursor to the metabolic buildup observed in GA-I. frontiersin.orgawmf.org | The diet must be meticulously overseen to ensure sufficient lysine for growth without leading to harmful accumulation. nih.gov |

| Tryptophan Restriction | Tryptophan is another amino acid that contributes to the formation of detrimental metabolites in GA-I. pristinemetanutrition.comresearchgate.net | While its intake is limited, a certain amount of tryptophan is vital and must be supplied in controlled quantities. frontiersin.org |

| Medical Foods | These provide necessary amino acids, vitamins, and minerals without lysine and with diminished tryptophan. nih.govresearchgate.net | They are critical for preserving nutritional equilibrium and avoiding deficiencies. |

| Emergency Protocol | In times of illness or metabolic distress, a high-calorie, protein-free diet is administered to inhibit catabolism and the consequent release of amino acids. nih.govpristinemetanutrition.com | This is vital for warding off acute neurological impairment. rarediseases.org |

L-carnitine supplementation is a standard component of the treatment regimen for GA-I. nih.govpristinemetanutrition.commums.ac.ir Carnitine is instrumental in the detoxification of the surplus organic acids that accumulate. hmdb.ca It combines with glutaryl-CoA to create glutarylcarnitine, which is then eliminated through the urine. nih.govawmf.org This mechanism aids in lowering the levels of toxic metabolites in the bloodstream and tissues.

Riboflavin (Vitamin B2) serves as a cofactor for the deficient enzyme, glutaryl-CoA dehydrogenase. awmf.org In certain instances, high doses of riboflavin can help augment the residual activity of the enzyme, thus enhancing the metabolism of lysine and tryptophan. awmf.orgmums.ac.ir Nevertheless, the efficacy of riboflavin supplementation can differ among patients and is not consistently advantageous. awmf.org

| Supplement | Mechanism of Action | Therapeutic Goal |

| L-Carnitine | It binds with glutaryl-CoA to form glutarylcarnitine, which can be excreted. nih.govawmf.org | To aid in the elimination of toxic byproducts and avert a secondary carnitine deficiency. researchgate.net |

| Riboflavin (Vitamin B2) | It functions as a cofactor for glutaryl-CoA dehydrogenase, potentially boosting any remaining enzyme function. awmf.org | To enhance the metabolic process and lessen the accumulation of glutaric and glutaconic acids. |

Recent scientific investigations have delved into gene therapy as a potential durable treatment for Glutaric Acidemia Type I. Adeno-associated virus (AAV)-based gene therapy endeavors to introduce a functional version of the GCDH gene into the patient's cells, with the liver being the primary target. ovid.comnih.gov Research conducted on mouse models of GA-I has indicated that this method can re-establish enzyme function in the liver, diminish the buildup of toxic byproducts in the brain, and avert the fatal outcome linked to the condition. ovid.comnih.govnih.gov

One study reported that a single intravenous administration of an AAV vector containing the GCDH gene in young GA-I mice protected them from the fatal consequences of a high-protein diet and resulted in the lasting expression of the functional enzyme in the liver. ovid.comnih.gov An alternative strategy has centered on administering the AAV vector directly into the central nervous system, which has also yielded encouraging outcomes in enhancing survival rates in mouse models. keaipublishing.comresearchgate.net These preclinical discoveries imply that AAV-based gene therapy may represent a viable future treatment for GA-I. nih.gov

| Gene Therapy Approach | Target Organ/System | Outcome in Preclinical Models |

| Liver-directed AAV-GCDH therapy | Liver | Reinstated GCDH expression and enzyme activity, averted the lethal outcome, and decreased the buildup of toxic metabolites. ovid.comnih.govnih.gov |

| Intracerebroventricular AAV-GCDH delivery | Central Nervous System | Markedly improved survival rate during metabolic stress and demonstrated dose-related GCDH protein expression. researchgate.net |

Studies have suggested that specific amino acids and glucose may offer neuroprotective benefits in the context of Glutaric Acidemia Type I. nih.gov Research in a GA-I mouse model has revealed that supplementing the diet with arginine or glucose can markedly enhance survival rates in mice subjected to a high-lysine diet. nih.govjci.org It is theorized that arginine vies with lysine for transport across the blood-brain barrier, consequently diminishing the quantity of lysine that penetrates the brain and is transformed into toxic byproducts. nih.gov

The administration of glucose can aid in preventing hypoglycemia, a potential complication during metabolic crises in GA-I patients, and it also curtails the brain's absorption of lysine. nih.govjci.org A synergistic protective effect has been observed with the combined supplementation of arginine and glucose. nih.govjci.org A cellular model of GA-I showed that treatment with leucine, tyrosine, arginine, homoarginine, or glucose could lower the expression of genes associated with apoptosis and replenish intracellular energy reserves. nih.govresearchgate.net

Research into Drug Development Targeting Metabolic Pathways

A deeper comprehension of the metabolic imbalances in conditions such as Glutaric Aciduria Type I has catalyzed research into the development of drugs aimed at particular metabolic pathways. utah.edunih.gov Although there are no medications that specifically target this compound, the wider field of metabolic disease research is investigating small molecule inhibitors and other therapeutic agents capable of modulating enzyme activity or the concentrations of metabolites. mdpi.com

For example, investigations into cancer metabolism have pinpointed several promising small molecule inhibitors that affect enzymes involved in the metabolism of amino acids, such as those in the glutamine pathway. nih.govmdpi.com The kynurenine pathway, which is also implicated in tryptophan metabolism, has been recognized as a potential therapeutic target for a range of neurological and psychiatric conditions. wikipedia.org The advent of technologies for the systematic identification of interactions between metabolites and proteins is creating new opportunities for the discovery of drugs that can influence metabolic pathways. utah.edu The knowledge acquired from these more extensive research domains may ultimately pave the way for novel therapeutic approaches for uncommon metabolic disorders like GA-I.

Industrial Applications in Chemical Synthesis

Precursor for Pharmaceuticals and Agrochemicals

While direct applications of this compound in commercially available pharmaceuticals and agrochemicals are not extensively documented, its structural motifs are of significant interest in medicinal and agricultural chemistry. The dicarboxylic acid functionality allows for the formation of various derivatives, such as esters, amides, and salts, which can be tailored to modulate biological activity.

Research in this area often focuses on leveraging the reactivity of this compound to synthesize more complex molecules. For instance, derivatives of this compound are explored for their potential therapeutic properties. One area of investigation is its inhibitory properties on glutamate-induced neuronal death, suggesting potential as a therapeutic agent for neurodegenerative conditions like amyotrophic lateral sclerosis and Parkinson's disease biosynth.com.

In the realm of agrochemicals, which encompasses the synthesis of pesticides, herbicides, and fungicides, the molecular framework of this compound can be a building block for active ingredients nih.govpcc.eu. The synthesis of novel pesticides, for example, can involve the derivatization of dicarboxylic acids to create compounds with desired biological activities against pests and pathogens wordpress.com.

The following table summarizes the potential and researched roles of this compound and its close relatives in these sectors:

| Sector | Application of this compound and Related Compounds | Research Findings and Potential |

| Pharmaceuticals | Potential therapeutic agent for neurodegenerative diseases biosynth.com. Synthesis of glutamic acid amides as prodrugs with enhanced stability and bioavailability researchgate.net. | This compound has shown inhibitory properties on glutamate-induced neuronal death in research settings biosynth.com. Glutamic acid, a related amino acid, is used to create prodrugs with improved pharmacological profiles researchgate.net. |

| Agrochemicals | Building block for the synthesis of active ingredients in pesticides and fungicides nih.govpcc.euwordpress.com. | The dicarboxylic acid structure is a common feature in the synthesis of various agrochemicals nih.govwordpress.com. |

Production of Polymers

This compound is recognized as a valuable monomer for the production of a variety of polymers, including biodegradable polyesters and nylons researchgate.net. The presence of two carboxylic acid groups enables it to undergo polycondensation reactions with diols to form polyesters or with diamines to form polyamides (nylons). The unsaturation in its backbone can also be exploited for further chemical modifications, such as cross-linking, to tailor the polymer's properties.

The interest in bio-based and biodegradable polymers has driven research into using monomers derived from renewable resources, and this compound is a promising candidate in this regard nih.govnih.govhacettepe.edu.trnih.gov. The resulting polymers have potential applications in packaging, biomedical devices, and drug delivery systems nih.govnih.gov.

Below is a table detailing the types of polymers that can be synthesized from this compound and its derivatives:

| Polymer Type | Monomers | Key Properties and Potential Applications |

| Biodegradable Polyesters | This compound and various diols | Biodegradability, potential for use in sustainable packaging and biomedical applications such as drug delivery nih.govresearchgate.netnih.govhacettepe.edu.tr. |

| Polyamides (Nylons) | This compound and various diamines | Potential for creating bio-based nylons with unique properties researchgate.net. |

| Functional Polymers | This compound derivatives | The double bond in this compound allows for post-polymerization modification to introduce specific functionalities wordpress.comresearchgate.netcmu.edu. |

Surfactants and Metal Finishing Compounds

The chemical structure of this compound lends itself to the synthesis of surfactants. By reacting the carboxylic acid groups with hydrophobic moieties, amphiphilic molecules with surface-active properties can be created. While research on surfactants derived directly from this compound is emerging, extensive studies on closely related compounds like glutamic acid and gluconic acid demonstrate the potential of this chemical class in surfactant applications researchgate.netnih.govnih.gov. These surfactants can be used in detergents, emulsifiers, and foaming agents.

In the field of metal finishing, dicarboxylic acids and their derivatives play crucial roles in processes such as electroplating and corrosion inhibition pmpinc.comjept.deresearchgate.nettib-chemicals.comalliancechemical.com. This compound and its salts can act as chelating agents, forming complexes with metal ions in solution. This property is valuable in electroplating baths to control the deposition of metals and improve the quality of the coating pmpinc.comjept.deresearchgate.net. Furthermore, these compounds can form a protective layer on metal surfaces, inhibiting corrosion nih.govresearchgate.netnih.govsphinxsai.comaubingroup.com.

The table below outlines the applications of this compound and its related compounds in surfactants and metal finishing:

| Application Area | Function | Mechanism and Examples |

| Surfactants | Anionic and amphoteric surfactants | Derivatives of glutamic acid are used to synthesize mild, biodegradable surfactants nih.gov. D-gluconic acid is a precursor for novel sugar-based surfactants researchgate.netnih.gov. |

| Metal Finishing | Chelating agent in electroplating baths | Gluconates are used to stabilize metal ions in copper, zinc, and cadmium plating baths, enhancing brightness and efficiency pmpinc.comjept.deresearchgate.net. |

| Corrosion inhibitor | Glutamic acid, in combination with other substances, has been shown to effectively inhibit the corrosion of carbon steel nih.govresearchgate.netnih.govsphinxsai.com. |

Future Research Directions

Elucidation of Biochemical Pathways

Further research is needed to fully understand all the biochemical pathways involving glutaconic acid. ontosight.ai While its role in lysine (B10760008) degradation is known, its potential involvement in other metabolic processes warrants further investigation. ontosight.aifamiliasga.com

Comprehensive Pharmacological and Toxicological Profiling of Derivatives

A more thorough investigation into the pharmacological and toxicological properties of various this compound derivatives is necessary. rsc.org This includes understanding their mechanisms of action and potential therapeutic or pesticidal applications. ontosight.ai

Advanced Metabolic Engineering for Enhanced Production

Metabolic engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum presents a promising avenue for the bio-based production of this compound and its precursor, glutaric acid. researchgate.netnih.gov Advanced strategies, such as optimizing enzyme expression, pathway engineering, and discovering novel exporters, could significantly enhance production titers. sciepublish.compnas.orgresearchgate.net

Development of Novel Therapeutic Interventions

For disorders like glutaric aciduria type I, research into novel therapeutic interventions is crucial. This includes exploring gene therapy approaches to correct the underlying enzymatic deficiency and developing strategies to mitigate the neurotoxic effects of accumulated metabolites. frontiersin.orgnih.gov

常见问题

Basic Research Questions

Q. How is glutaconic acid identified and quantified in biological samples, and what methodological challenges arise?

- This compound is primarily detected using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) due to its low physiological concentrations. Internal standards (e.g., deuterated analogs) are critical for accurate quantification, but challenges persist due to limited availability of stable isotopes for normalization . Sample preparation often involves derivatization (e.g., trimethylsilylation) to improve volatility for GC-MS analysis .